molecular formula C18H21N3O2S B3461149 N-({[(4-tert-butylphenoxy)methyl]amino}carbonothioyl)nicotinamide

N-({[(4-tert-butylphenoxy)methyl]amino}carbonothioyl)nicotinamide

Numéro de catalogue B3461149
Poids moléculaire: 343.4 g/mol
Clé InChI: VTLGWCGRRFXXEV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-({[(4-tert-butylphenoxy)methyl]amino}carbonothioyl)nicotinamide, commonly known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK. BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mécanisme D'action

TAK-659 binds to the ATP-binding site of BTK and inhibits its activity, leading to downstream inhibition of the B-cell receptor signaling pathway. This results in a reduction in B-cell proliferation and survival, leading to tumor regression.
Biochemical and Physiological Effects:
TAK-659 has been shown to have selective activity against BTK, with minimal off-target effects on other kinases. In preclinical studies, TAK-659 has been well tolerated and has shown minimal toxicity. In addition to its anti-tumor effects, TAK-659 has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting a potential role in the treatment of autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. Another advantage is its oral bioavailability, which allows for convenient dosing in preclinical and clinical studies. A limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.

Orientations Futures

There are several potential future directions for the development of TAK-659. One area of interest is the combination of TAK-659 with other targeted therapies, such as inhibitors of PI3K or BCL-2, to enhance its anti-tumor effects. Another area of interest is the evaluation of TAK-659 in combination with immunotherapy, such as checkpoint inhibitors, to enhance the anti-tumor immune response. Finally, the development of TAK-659 as a treatment for autoimmune diseases, such as rheumatoid arthritis or lupus, is an area of active investigation.
In conclusion, TAK-659 is a promising small molecule inhibitor that targets BTK and has shown anti-tumor activity in preclinical models of B-cell malignancies. Further studies are needed to evaluate its safety and efficacy in clinical settings and to explore its potential in combination with other targeted therapies or immunotherapy.

Applications De Recherche Scientifique

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In these studies, TAK-659 has been shown to inhibit BTK activity and induce apoptosis in B-cells, leading to a reduction in tumor growth and improved survival.

Propriétés

IUPAC Name

N-[(4-tert-butylphenoxy)methylcarbamothioyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-18(2,3)14-6-8-15(9-7-14)23-12-20-17(24)21-16(22)13-5-4-10-19-11-13/h4-11H,12H2,1-3H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLGWCGRRFXXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCNC(=S)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({[(4-tert-butylphenoxy)methyl]amino}carbonothioyl)nicotinamide
Reactant of Route 2
Reactant of Route 2
N-({[(4-tert-butylphenoxy)methyl]amino}carbonothioyl)nicotinamide
Reactant of Route 3
Reactant of Route 3
N-({[(4-tert-butylphenoxy)methyl]amino}carbonothioyl)nicotinamide
Reactant of Route 4
N-({[(4-tert-butylphenoxy)methyl]amino}carbonothioyl)nicotinamide
Reactant of Route 5
Reactant of Route 5
N-({[(4-tert-butylphenoxy)methyl]amino}carbonothioyl)nicotinamide
Reactant of Route 6
Reactant of Route 6
N-({[(4-tert-butylphenoxy)methyl]amino}carbonothioyl)nicotinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.